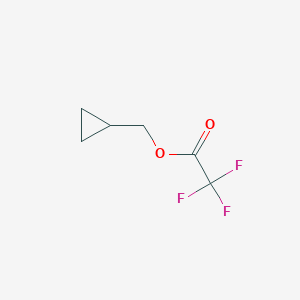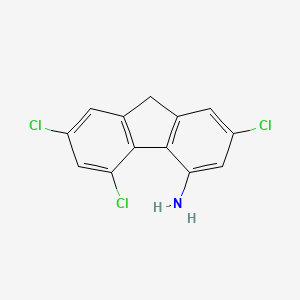
2,5,7-trichloro-9H-fluoren-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5,7-trichloro-9H-fluoren-4-amine is a chlorinated derivative of fluorene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of three chlorine atoms at positions 2, 5, and 7, and an amine group at position 4 on the fluorene backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,7-trichloro-9H-fluoren-4-amine typically involves the chlorination of 9H-fluorene followed by amination. One common method includes the chlorination of 9H-fluorene using chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce chlorine atoms at the desired positions. The resulting trichlorofluorene is then subjected to amination using ammonia or an amine source under suitable conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2,5,7-trichloro-9H-fluoren-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can remove chlorine atoms or reduce the amine group to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or organometallic reagents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while substitution reactions can produce a variety of functionalized fluorenes .
Aplicaciones Científicas De Investigación
2,5,7-trichloro-9H-fluoren-4-amine has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological systems and as a potential bioactive agent.
Medicine: Research into its potential therapeutic properties, such as anticancer or antimicrobial activities, is ongoing.
Industry: It is used in the development of advanced materials, including polymers and electronic components.
Mecanismo De Acción
The mechanism of action of 2,5,7-trichloro-9H-fluoren-4-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to specific sites on these targets, thereby modulating their activity. For example, it may inhibit enzyme activity by forming a stable complex with the enzyme’s active site .
Comparación Con Compuestos Similares
Similar Compounds
2,7-dichloro-9H-fluoren-4-amine: Similar structure but with two chlorine atoms.
9H-fluoren-4-amine: Lacks chlorine atoms, making it less reactive in certain chemical reactions.
2,5-dichloro-9H-fluoren-4-amine: Similar but with fewer chlorine atoms, affecting its chemical properties.
Uniqueness
2,5,7-trichloro-9H-fluoren-4-amine is unique due to the specific positioning of its chlorine atoms, which can influence its reactivity and interaction with other molecules. This makes it a valuable compound for targeted applications in research and industry .
Propiedades
Número CAS |
97028-39-2 |
|---|---|
Fórmula molecular |
C13H8Cl3N |
Peso molecular |
284.6 g/mol |
Nombre IUPAC |
2,5,7-trichloro-9H-fluoren-4-amine |
InChI |
InChI=1S/C13H8Cl3N/c14-8-2-6-1-7-3-9(15)5-11(17)13(7)12(6)10(16)4-8/h2-5H,1,17H2 |
Clave InChI |
WLLYXVDMSCYIJL-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C(=CC(=C2)Cl)N)C3=C1C=C(C=C3Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


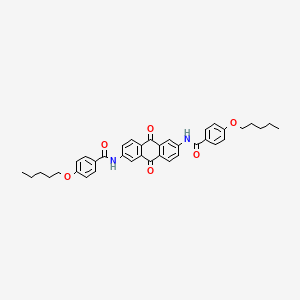
![Dimethyl 2,3,5-trimethyl-4-oxo-3-azatricyclo[4.2.2.02,5]deca-7,9-diene-7,8-dicarboxylate](/img/structure/B11949488.png)

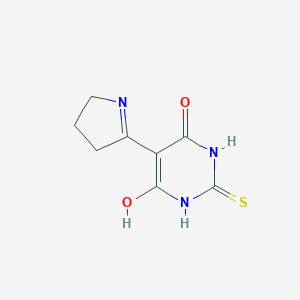
![4-{[(E)-1H-indol-3-ylmethylidene]amino}benzenesulfonamide](/img/structure/B11949496.png)
![Carbamic acid, [2,6-bis(1-methylethyl)phenyl]-, methyl ester](/img/structure/B11949498.png)
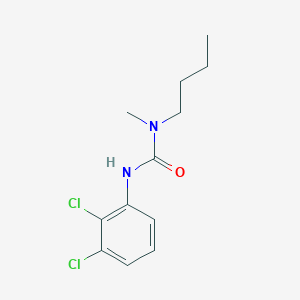
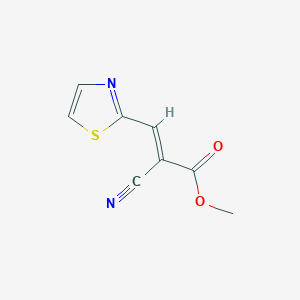
![2-nitro-N-{2,2,2-trichloro-1-[(3-chlorophenyl)amino]ethyl}benzamide](/img/structure/B11949529.png)

